![molecular formula C17H22N2O2S B5798985 N-[4-(dimethylamino)benzyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5798985.png)
N-[4-(dimethylamino)benzyl]-2,5-dimethylbenzenesulfonamide
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Overview
Description
N-[4-(dimethylamino)benzyl]-2,5-dimethylbenzenesulfonamide, also known as DBDS, is a chemical compound that has been widely used in scientific research. DBDS is a sulfonamide derivative that contains a dimethylamino group and a benzyl group. It is an important building block in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)benzyl]-2,5-dimethylbenzenesulfonamide is not well understood. However, it is believed that N-[4-(dimethylamino)benzyl]-2,5-dimethylbenzenesulfonamide interacts with proteins and enzymes through its dimethylamino and benzyl groups. N-[4-(dimethylamino)benzyl]-2,5-dimethylbenzenesulfonamide has been shown to bind to the active site of some enzymes, inhibiting their activity. It has also been shown to bind to proteins, altering their conformation and function.
Biochemical and Physiological Effects
N-[4-(dimethylamino)benzyl]-2,5-dimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, such as carbonic anhydrase and acetylcholinesterase. N-[4-(dimethylamino)benzyl]-2,5-dimethylbenzenesulfonamide has also been shown to bind to proteins, altering their function. In addition, N-[4-(dimethylamino)benzyl]-2,5-dimethylbenzenesulfonamide has been shown to have antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[4-(dimethylamino)benzyl]-2,5-dimethylbenzenesulfonamide in lab experiments is its fluorescent properties. N-[4-(dimethylamino)benzyl]-2,5-dimethylbenzenesulfonamide can be used as a fluorescent probe to study protein-ligand interactions and enzyme kinetics. Another advantage is its ability to inhibit the activity of some enzymes, making it a useful tool in enzyme assays. However, one of the limitations of using N-[4-(dimethylamino)benzyl]-2,5-dimethylbenzenesulfonamide is its potential toxicity. N-[4-(dimethylamino)benzyl]-2,5-dimethylbenzenesulfonamide has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of N-[4-(dimethylamino)benzyl]-2,5-dimethylbenzenesulfonamide in scientific research. One direction is the development of new fluorescent probes based on N-[4-(dimethylamino)benzyl]-2,5-dimethylbenzenesulfonamide. These probes could be used to study protein-ligand interactions and enzyme kinetics in more detail. Another direction is the synthesis of new organic compounds based on N-[4-(dimethylamino)benzyl]-2,5-dimethylbenzenesulfonamide. These compounds could have potential applications in medicine and agriculture. Finally, the toxicity of N-[4-(dimethylamino)benzyl]-2,5-dimethylbenzenesulfonamide could be further studied to determine its safety for use in various experiments.
Conclusion
In conclusion, N-[4-(dimethylamino)benzyl]-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative that has been widely used in scientific research. It has been used as a fluorescent probe, enzyme inhibitor, and substrate in various experiments. N-[4-(dimethylamino)benzyl]-2,5-dimethylbenzenesulfonamide has shown potential for future applications in the development of new fluorescent probes and organic compounds. However, its potential toxicity should be further studied to determine its safety for use in various experiments.
Synthesis Methods
N-[4-(dimethylamino)benzyl]-2,5-dimethylbenzenesulfonamide can be synthesized using various methods. One of the most common methods is the reaction between 2,5-dimethylbenzenesulfonyl chloride and N,N-dimethylaniline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine. The product is then purified using column chromatography to obtain pure N-[4-(dimethylamino)benzyl]-2,5-dimethylbenzenesulfonamide.
Scientific Research Applications
N-[4-(dimethylamino)benzyl]-2,5-dimethylbenzenesulfonamide has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe to study protein-ligand interactions and enzyme kinetics. N-[4-(dimethylamino)benzyl]-2,5-dimethylbenzenesulfonamide has also been used as a substrate for the detection of sulfonamide antibiotics in milk and meat samples. In addition, N-[4-(dimethylamino)benzyl]-2,5-dimethylbenzenesulfonamide has been used in the synthesis of various organic compounds such as sulfonamides and benzimidazoles.
properties
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-13-5-6-14(2)17(11-13)22(20,21)18-12-15-7-9-16(10-8-15)19(3)4/h5-11,18H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQAFJQNDOQDOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)benzyl]-2,5-dimethylbenzenesulfonamide |
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